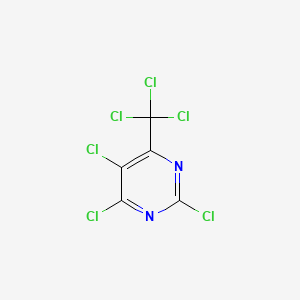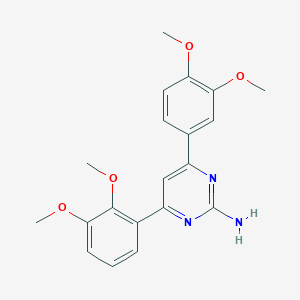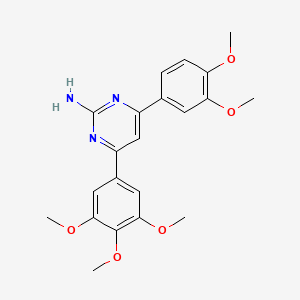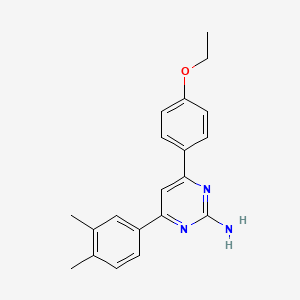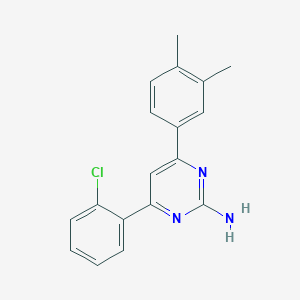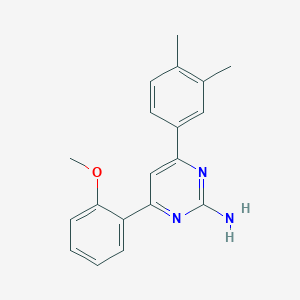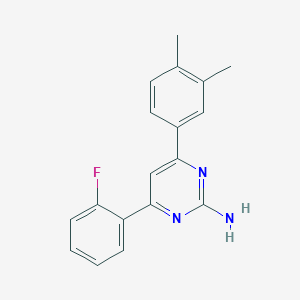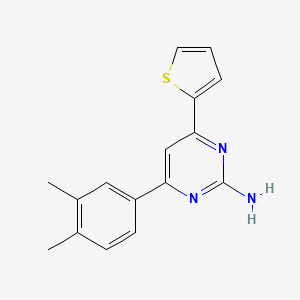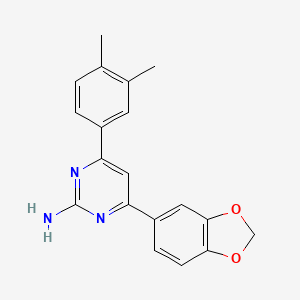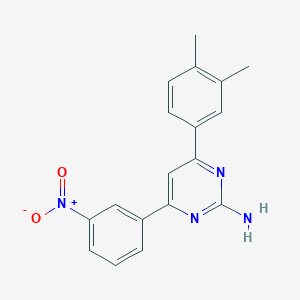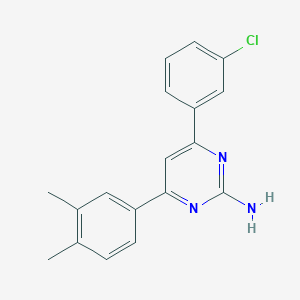
4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, or 4-CPP, is a synthetic compound that has been used extensively in scientific research. It is a pyrimidine derivative, and it has been studied for its potential use in a variety of applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Studies have demonstrated various synthesis techniques for compounds structurally similar to 4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine. For instance, one study described the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, through cyclization processes involving nickel nitrate and thiosemicarbazide, highlighting complex molecular interactions and structural formation processes in these types of compounds (Repich et al., 2017).
Crystal Structure Insights : The crystal structure of similar compounds reveals intricate molecular arrangements. For example, the study on N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrated how molecules form inversion dimers via hydrogen bonds and are packed into layers through π-stacking interactions, providing insights into the spatial arrangement and potential interactions of these compounds (Repich et al., 2017).
Potential Biological Applications
Antiproliferative Activity : Similar pyrimidine derivatives have been evaluated for their antiproliferative activities. For example, research on pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones showed their potential as antiproliferative agents against cancer cell lines, indicating the potential biomedical relevance of pyrimidine derivatives in therapeutic applications (Atapour-Mashhad et al., 2017).
Antifungal Effects : Another study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound found significant antifungal effects against specific types of fungi, suggesting the potential of similar compounds in antifungal applications (Jafar et al., 2017).
Chemical and Physical Properties
Quantum Chemical Characterization : Research has been conducted on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds, which can provide essential insights into the reactivity and interaction potential of this compound (Traoré et al., 2017).
Microwave Irradiative Synthesis : The use of microwave irradiative cyclocondensation has been explored for the synthesis of pyrimidine-linked heterocyclic compounds, highlighting advanced methods that could be applicable to the synthesis of this compound (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRYOZQALUOPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




